molecular formula C16H15N3O3 B2750396 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide CAS No. 1396631-60-9

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide

Cat. No.: B2750396
CAS No.: 1396631-60-9
M. Wt: 297.314
InChI Key: UJZBGPHBICSQLB-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, indolinone, and isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide is unique due to its combination of cyclopropyl, indolinone, and isoxazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for scientific research and therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-19-13-5-4-11(6-10(13)7-15(19)20)17-16(21)12-8-14(22-18-12)9-2-3-9/h4-6,8-9H,2-3,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZBGPHBICSQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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